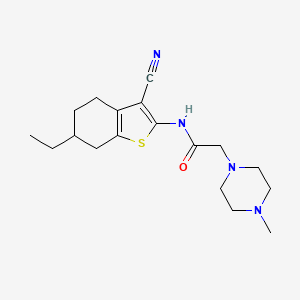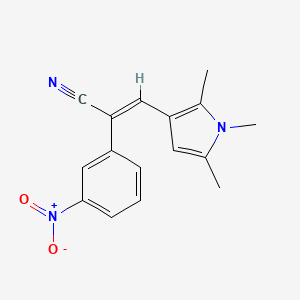
1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as CTDP, is a chemical compound that has been of interest to researchers due to its potential use in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood, but it is thought to work by inhibiting certain enzymes and receptors in the body. This may explain why it has been found to have anti-cancer properties, as well as its effects on the nervous system.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and receptors, as well as the ability to cross the blood-brain barrier. It has also been found to have a low toxicity profile, making it a potentially useful tool for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is its stability and ease of purification, making it a useful tool for research. However, its exact mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine research, including further investigation into its anti-cancer properties and its effects on the nervous system. Additionally, 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine may be useful in the development of new drugs and treatments for a variety of diseases. Further research is needed to fully understand the potential of this compound.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, or 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, is a compound that has shown promise in various scientific research studies. Its stability and low toxicity profile make it a useful tool for research, and its potential use in the development of new drugs and treatments warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves the reaction of 4-chlorobenzylamine with tetrahydro-2-furancarboxylic acid, followed by the addition of piperazine and coupling with a carbonyl group. The resulting compound has been shown to be stable and easily purified, making it a useful tool for research.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been used in various scientific research studies, including as a potential treatment for cancer and as a tool for studying the nervous system. In one study, 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine was found to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation as an anti-cancer agent. Additionally, 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have an impact on the central nervous system, making it useful for studying the effects of drugs on the brain.
Propriétés
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h3-6,15H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRODXQELGWWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463181.png)
![4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5463191.png)
![6-{[3-(1,3-benzodioxol-5-ylcarbonyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5463197.png)
![methyl 2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrobromide](/img/structure/B5463209.png)

![N-ethyl-6-(2-fluoro-6-methoxyphenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5463222.png)
![{2-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}methanol](/img/structure/B5463232.png)
![N,N-dimethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5463238.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5463256.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463276.png)
![(3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5463277.png)
![(3aR*,7aS*)-5-methyl-2-[3-(methylsulfonyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5463279.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5463287.png)